molecular formula C24H28ClN7O B11560563 6-chloro-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-phenylquinazolin-2-amine

6-chloro-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-phenylquinazolin-2-amine

Cat. No.: B11560563
M. Wt: 466.0 g/mol
InChI Key: LVPSQTZUSBREGS-UHFFFAOYSA-N
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Description

6-chloro-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-phenylquinazolin-2-amine is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-phenylquinazolin-2-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Attachment of the Triazine Ring: The triazine ring is introduced via nucleophilic substitution reactions, often using triazine derivatives as starting materials.

    Morpholine Addition: The morpholine moiety is added through nucleophilic substitution reactions, typically involving morpholine and an appropriate leaving group on the propyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinazoline core, potentially leading to the formation of dihydroquinazoline derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the morpholine moiety.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-phenylquinazolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of cancer and other diseases.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based anticancer drug.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.

Uniqueness

6-chloro-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-phenylquinazolin-2-amine is unique due to the presence of the triazine ring and the morpholine moiety, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C24H28ClN7O

Molecular Weight

466.0 g/mol

IUPAC Name

6-chloro-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-phenylquinazolin-2-amine

InChI

InChI=1S/C24H28ClN7O/c25-19-7-8-21-20(15-19)22(18-5-2-1-3-6-18)29-24(28-21)30-23-26-16-32(17-27-23)10-4-9-31-11-13-33-14-12-31/h1-3,5-8,15H,4,9-14,16-17H2,(H2,26,27,28,29,30)

InChI Key

LVPSQTZUSBREGS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2CNC(=NC2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5

Origin of Product

United States

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